molecular formula C27H25N3O3 B2848340 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-85-0

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2848340
CAS No.: 866809-85-0
M. Wt: 439.515
InChI Key: GNMWLTINCAKOOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[4,3-c]quinoline family, characterized by a fused tricyclic core. Its structure includes:

  • 7,8-Dimethoxy groups: Electron-donating substituents that enhance solubility and influence electronic interactions with biological targets.
  • 3-(4-Methylphenyl): A p-tolyl group that modulates steric and electronic properties.

Properties

IUPAC Name

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-17-5-9-19(10-6-17)26-22-16-30(15-18-7-11-20(31-2)12-8-18)23-14-25(33-4)24(32-3)13-21(23)27(22)29-28-26/h5-14,16H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNMWLTINCAKOOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate methoxy-substituted anilines with pyrazole derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The methoxy and methylphenyl groups can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can be further utilized in different scientific applications.

Scientific Research Applications

7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Key Data :

  • CAS : 866728-88-3
  • Molecular Formula : C₂₆H₂₃N₃O₃
  • Molecular Weight : 425.49 g/mol
  • XLogP3 : ~4.9 (estimated based on analogs)
  • Synthetic Routes: Likely involves Pd-catalyzed cross-coupling and protecting group strategies, as seen in related pyrazoloquinoline syntheses .

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name / Substituents Molecular Formula Molecular Weight (g/mol) Key Properties / Applications Evidence ID
Target Compound :
7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)
C₂₆H₂₃N₃O₃ 425.49 High lipophilicity (XLogP3 ~4.9); potential GPCR modulation
Analog 1 :
3-(4-Fluorophenyl)-7,8-dimethoxy-5-(3-methylbenzyl)
C₂₆H₂₂FN₃O₂ 439.48 Enhanced electron-withdrawing effects from fluorine; tested in GPCR assays
Analog 2 :
7,8-dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]
C₂₇H₂₅N₃O₂ 423.50 Higher steric bulk from dual methyl groups; reduced solubility
Analog 3 :
5-[(4-Chlorophenyl)methyl]-7,8-dimethoxy-3-(4-methoxyphenyl)
C₂₅H₂₂ClN₃O₃ 445.92 Chlorine increases lipophilicity (XLogP3 ~5.2); possible toxicity concerns
Analog 4 :
3-(4-Ethoxyphenyl)-7,8-dimethoxy-5-[(3-methoxyphenyl)methyl]
C₂₇H₂₇N₃O₄ 469.53 Ethoxy group improves metabolic stability; longer synthetic route
Analog 5 :
8-Fluoro-3-(4-fluorophenyl)-5-[(2-methoxyphenyl)methyl]
C₂₅H₂₀F₂N₃O₂ 432.45 Dual fluorine substituents enhance binding affinity to kinase targets

Structural and Electronic Effects

  • Methoxy vs. Fluorine Substituents :

    • Methoxy groups (target compound) improve solubility via hydrogen bonding but reduce membrane permeability compared to fluorine (Analog 1) .
    • Fluorine’s electron-withdrawing nature enhances interactions with aromatic residues in receptors, as seen in Analog 1’s use in GPR35 agonist studies .
  • Benzyl Group Variations :

    • Para-substituted benzyl groups (e.g., 4-methoxy in the target compound) favor planar binding to hydrophobic pockets, whereas ortho-substituted analogs (Analog 5) introduce steric hindrance .
    • Chlorine (Analog 3) increases LogP but may raise toxicity risks due to metabolic halogenation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.